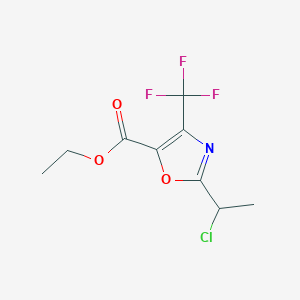

Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Description

Background and Significance of Oxazole Derivatives in Chemical Research

Oxazole derivatives have emerged as fundamental heterocyclic compounds that possess extraordinary versatility in chemical research and pharmaceutical applications. The five-membered aromatic ring containing both nitrogen and oxygen atoms separated by a carbon atom provides a unique electronic environment that facilitates diverse chemical transformations and biological interactions. These heterocyclic compounds demonstrate remarkable ability to participate in various non-covalent interactions within biological systems, making them invaluable scaffolds for drug discovery and development programs.

The significance of oxazole derivatives extends beyond their biological activities to encompass their role as synthetic intermediates in complex organic transformations. Research has demonstrated that oxazole compounds serve as versatile building blocks for the construction of more elaborate molecular frameworks through various coupling reactions and functional group manipulations. The electron-deficient nature of the oxazole ring system, combined with its aromatic stability, creates opportunities for selective chemical modifications that are difficult to achieve with other heterocyclic systems.

Contemporary pharmaceutical research has recognized the importance of oxazole-containing molecules, with more than twenty Food and Drug Administration approved drugs incorporating these nuclei for treating various clinical conditions. These approved medications demonstrate superior pharmacokinetic profiles and pharmacological effects compared to analogous compounds containing different heterocyclic systems, highlighting the unique properties that oxazole derivatives bring to medicinal chemistry applications.

The structural diversity achievable through oxazole chemistry enables researchers to fine-tune molecular properties such as lipophilicity, metabolic stability, and target selectivity. This flexibility has led to intensive investigation of substituted oxazole derivatives, particularly those incorporating electron-withdrawing groups that can modulate the electronic properties of the heterocyclic core. The combination of oxazole frameworks with various substituents provides a platform for exploring structure-activity relationships and optimizing pharmaceutical candidates for enhanced therapeutic efficacy.

Historical Development of Trifluoromethyl-Substituted Oxazoles

The development of trifluoromethyl-substituted oxazoles represents a significant advancement in heterocyclic chemistry that emerged from the recognition of trifluoromethyl groups as important pharmacophores in medicinal chemistry. The historical progression of this field began with early investigations by F. Lehmann in 1927, who first explored the relationship between trifluoromethyl groups and biological activity. This foundational work established the conceptual framework for understanding how fluorinated substituents could enhance the pharmaceutical properties of organic molecules.

The synthetic methodology for introducing trifluoromethyl groups into organic compounds has evolved considerably since the early twentieth century. Initial approaches developed by Frédéric Swarts in 1892 utilized antimony fluoride for trifluoromethylation reactions, which were later improved in the 1930s through the replacement of antimony fluoride with hydrogen fluoride by Kinetic Chemicals and IG Farben. These early methodologies provided the foundation for subsequent developments in trifluoromethylation chemistry that would eventually enable the synthesis of complex trifluoromethyl-substituted oxazoles.

The evolution of van Leusen oxazole synthesis methodology has played a crucial role in the development of trifluoromethyl-substituted oxazoles. This synthetic approach, utilizing tosylmethylisocyanides (TosMICs) as key building blocks, has been extensively applied to the preparation of oxazole-based medicinal compounds since 1972. The versatility of the van Leusen reaction has enabled researchers to incorporate trifluoromethyl substituents into oxazole frameworks through various synthetic strategies, including the use of trifluoroacetic anhydride as a trifluoromethylating reagent.

Recent advances in trifluoromethyl-substituted oxazole synthesis have focused on developing more efficient and environmentally friendly methodologies. The introduction of ionic liquid-mediated reactions and microwave-assisted synthesis has improved the accessibility of these compounds while reducing the environmental impact of synthetic processes. Modern synthetic approaches have also incorporated elemental tellurium-mediated cyclization reactions and tandem cycloisomerization procedures that enable the construction of complex trifluoromethyl-substituted oxazole frameworks with high efficiency and selectivity.

Structural Framework and Classification of Substituted Oxazoles

The structural framework of substituted oxazoles encompasses a diverse array of molecular architectures that can be systematically classified based on substitution patterns and functional group incorporation. The fundamental oxazole ring system provides five potential sites for substitution, designated as positions 2, 4, and 5, with the nitrogen and oxygen atoms occupying positions 1 and 3 respectively. This positional nomenclature system enables precise description of substitution patterns and facilitates structure-activity relationship studies.

Substituted oxazoles can be broadly categorized into several classes based on their substitution patterns. Monosubstituted oxazoles contain a single substituent at any of the available positions, while disubstituted variants incorporate two functional groups that may be positioned at various combinations of the available sites. Trisubstituted oxazoles represent more complex molecular architectures that incorporate three substituents and often exhibit enhanced biological activities due to their increased structural complexity and potential for multiple molecular interactions.

The classification of substituted oxazoles also considers the nature of the substituent groups present within the molecular framework. Electron-withdrawing substituents such as trifluoromethyl, chloro, and ester groups significantly influence the electronic properties of the oxazole ring system and can enhance the biological activity of these compounds. Conversely, electron-donating substituents such as alkyl and alkoxy groups provide different electronic environments that may be beneficial for specific applications in medicinal chemistry or materials science.

The following table summarizes the major classes of substituted oxazoles based on substitution patterns:

| Classification | Substitution Pattern | Representative Examples | Electronic Effects |

|---|---|---|---|

| 2-Substituted | Single substituent at position 2 | 2-phenyloxazole, 2-methyloxazole | Direct influence on ring electronics |

| 4-Substituted | Single substituent at position 4 | 4-chlorooxazole, 4-trifluoromethyloxazole | Moderate electronic perturbation |

| 5-Substituted | Single substituent at position 5 | 5-methyloxazole, 5-carboxylate esters | Limited electronic influence |

| 2,4-Disubstituted | Substituents at positions 2 and 4 | 2-phenyl-4-methyloxazole | Enhanced electronic modulation |

| 2,5-Disubstituted | Substituents at positions 2 and 5 | 2-trifluoromethyl-5-phenyloxazole | Balanced electronic effects |

| 4,5-Disubstituted | Substituents at positions 4 and 5 | 4-chloro-5-carboxylate derivatives | Cumulative electronic influence |

| Trisubstituted | Three substituents | 2,4,5-trisubstituted oxazoles | Maximum electronic perturbation |

Advanced structural classification systems also consider the presence of additional heterocyclic rings fused to the oxazole core, creating benzoxazole and other polycyclic derivatives. These extended aromatic systems exhibit unique properties that distinguish them from simple substituted oxazoles and often demonstrate enhanced biological activities due to their increased molecular complexity and potential for π-π stacking interactions.

Research Objectives and Scientific Significance

The research objectives surrounding ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate encompass multiple dimensions of chemical investigation that address fundamental questions in heterocyclic chemistry, synthetic methodology, and pharmaceutical development. Primary research objectives focus on understanding the synthetic pathways that enable efficient preparation of this complex oxazole derivative, with particular attention to developing environmentally sustainable methodologies that minimize waste generation and utilize readily available starting materials.

Synthetic methodology development represents a critical research objective that seeks to optimize reaction conditions for the preparation of highly substituted oxazole derivatives. Current research efforts emphasize the development of one-pot synthetic procedures that can construct the complete molecular framework through tandem reaction sequences, thereby improving synthetic efficiency and reducing the number of isolation and purification steps required. These methodological advances contribute to the broader field of green chemistry by reducing solvent usage, minimizing energy consumption, and decreasing the overall environmental impact of synthetic processes.

Structure-activity relationship studies constitute another fundamental research objective that aims to correlate the molecular structure of substituted oxazoles with their biological and chemical properties. These investigations provide essential insights into how specific structural features such as trifluoromethyl substituents, chloroethyl groups, and ester functionalities influence molecular behavior in biological systems. Understanding these relationships enables rational drug design approaches that can optimize pharmaceutical candidates for enhanced therapeutic efficacy and reduced adverse effects.

The scientific significance of research into this compound extends to multiple areas of chemical science and pharmaceutical development. From a fundamental chemistry perspective, this compound represents an excellent model system for studying the electronic effects of multiple electron-withdrawing substituents on heterocyclic reactivity patterns. The presence of both trifluoromethyl and chloroethyl substituents provides opportunities to investigate substituent effects on ring reactivity, stability, and synthetic transformations.

Pharmaceutical significance emerges from the established biological activities of structurally related oxazole derivatives, which demonstrate antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific combination of functional groups present in this compound suggests potential applications in drug discovery programs targeting various therapeutic areas. The trifluoromethyl group is particularly valued in pharmaceutical chemistry for its ability to enhance metabolic stability, improve bioavailability, and modulate protein-drug interactions.

Research into this compound also contributes to the broader understanding of fluorinated pharmaceuticals, which represent an increasingly important class of therapeutic agents. The incorporation of fluorine-containing substituents such as trifluoromethyl groups has become a standard strategy in medicinal chemistry for optimizing drug properties, and detailed studies of specific fluorinated oxazoles provide valuable insights for future drug development programs. These investigations support the continued expansion of fluorinated drug candidates and contribute to the development of more effective therapeutic interventions for human disease.

Properties

IUPAC Name |

ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO3/c1-3-16-8(15)5-6(9(11,12)13)14-7(17-5)4(2)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPIASLCFMHKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)C(C)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, with the molecular formula and a molecular weight of 271.62 g/mol, is a compound of interest in various biological and chemical research contexts. This article delves into its biological activity, including its mechanisms of action, potential applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1803606-95-2

- Molecular Weight : 271.62 g/mol

- Molecular Formula :

The compound's structure features a chloroethyl group and a trifluoromethyl group attached to an oxazole ring, contributing to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with oxazole rings have been studied for their potential as antimicrobial agents. The presence of halogen substituents, such as chlorine and fluorine, can enhance the lipophilicity and bioactivity against various pathogens.

- Antitumor Potential : Similar compounds have shown promise in cancer treatment through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth. The trifluoromethyl group may enhance the compound's interaction with biological targets.

Antimicrobial Studies

A study exploring the antimicrobial properties of related oxazole compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The presence of the chloroethyl group was noted to enhance activity by increasing membrane permeability in bacterial cells.

Anticancer Research

In a related study on compounds with similar structural motifs, researchers observed that ethyl esters of oxazole derivatives could inhibit cancer cell proliferation through the modulation of signaling pathways associated with cell cycle regulation. Specifically, these compounds were shown to induce G2/M phase arrest in human cancer cell lines.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural components allow for modifications that can lead to the development of novel therapeutic agents.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further development in treating bacterial infections. A study published in Journal of Medicinal Chemistry highlighted the synthesis of similar oxazole derivatives and their biological activity against various pathogens.

Agrochemical Applications

The compound's unique properties make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of the active ingredient.

Case Study: Herbicidal Efficacy

A field trial demonstrated that formulations containing this compound showed effective weed control in crops, suggesting its utility in agricultural settings.

Materials Science

In materials science, this compound can serve as a building block for polymers or other advanced materials due to its stable oxazole ring structure. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Case Study: Polymer Development

Research conducted at a leading materials science institute explored the incorporation of this compound into polymer blends, resulting in materials with improved mechanical properties and durability under various environmental conditions.

Data Tables

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry | Exhibits antimicrobial properties |

| Agrochemicals | Field Trial Report | Effective weed control |

| Materials Science | Materials Science Institute Research | Improved mechanical properties in polymers |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

Ethyl 2-(Chloromethyl)-4-(Trifluoromethyl)-1,3-Oxazole-5-Carboxylate

- Structure : Replaces the 1-chloroethyl group with a chloromethyl (-CH₂Cl) substituent.

- This compound is priced at €1,307/50 mg, indicating higher synthetic complexity than the parent compound .

Ethyl 2-Chloro-4-Trifluoromethyloxazole-5-Carboxylate

- Structure : Features a simple chloro (-Cl) substituent at position 2 instead of 1-chloroethyl.

- Impact : The absence of an ethyl chain reduces molecular weight (259.6 g/mol ) and hydrophobicity, which may improve aqueous solubility. This derivative is marketed as a versatile building block for drug discovery .

Ethyl 2-Methyl-4-(Trifluoromethyl)Oxazole-5-Carboxylate

- Structure : Substitutes the 1-chloroethyl group with a methyl (-CH₃) group.

- This compound (CAS: 1520255-28-0) has a molecular formula of C₈H₈F₃NO₃ and is used in high-throughput screening .

Heterocycle Variants: Thiazole vs. Oxazole

Ethyl 2-(Ethylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate

- Structure: Replaces the oxazole oxygen with sulfur (thiazole core) and introduces an ethylamino (-NHCH₂CH₃) group at position 2.

- Impact: The sulfur atom increases electron density, altering binding affinity in biological systems.

Ethyl 2-[(2-Methylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate

Complex Derivatives with Extended Functionality

2-Oxo-2-[3-(Trifluoromethyl)Phenyl]Ethyl 2-Methyl-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate

- Structure : Combines a thiazole core with a phenethyl ester moiety.

- Its molar mass of 397.29 g/mol suggests utility in high-molecular-weight polymer precursors .

Ethyl 2-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-4-(Trifluoromethyl)Anilino]-1,3-Thiazole-4-Carboxylate

- Structure : Features a pyridine-aniline hybrid substituent on a thiazole ring.

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

Table 2: Commercial Availability and Pricing

Preparation Methods

Oxazole Ring Formation and Esterification

A common approach to synthesize the oxazole core involves the cyclization of α-hydroxy amides or α-ketoesters with appropriate reagents. For example, the preparation of ethyl oxazole-5-carboxylate derivatives can be achieved by condensation reactions involving ethyl glyoxalate and isocyanide derivatives in the presence of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane or toluene solvents at low temperatures (0–20 °C) for several hours (e.g., 3 h) [Experimental data].

| Yield | Reaction Conditions | Experimental Notes |

|---|---|---|

| 54% | DBU in dichloromethane/toluene, 0–20 °C, 3 h | Ethyl glyoxalate (50% in toluene) and tosylmethyl isocyanide reacted with DBU to form ethyl oxazole-5-carboxylate intermediate. Workup involved aqueous washes and drying, followed by concentration under reduced pressure. |

This step provides the oxazole ring with the ethyl ester at the 5-position, setting the stage for further substitution.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 4-position is typically introduced via electrophilic trifluoromethylation reagents or by using trifluoromethylated starting materials. Specific details for this compound are scarce, but the presence of trifluoromethyl groups is often achieved using reagents like trifluoromethyl iodide or Ruppert–Prakash reagent under catalytic conditions.

Halogenation to Install the 1-Chloroethyl Group

The 1-chloroethyl substituent at the 2-position can be introduced by halogenation of a corresponding 2-(1-hydroxyethyl) oxazole intermediate or via direct substitution reactions. For example, chlorination of a 2-(1-hydroxyethyl) oxazole derivative using reagents such as thionyl chloride or phosphorus pentachloride under controlled temperatures can yield the desired chloroethyl derivative.

Reduction and Functional Group Transformations

Reduction of carboxyl or ester groups to alcohols and subsequent halogenation are common preparative steps. For instance:

| Yield | Reaction Conditions | Experimental Notes |

|---|---|---|

| 86% | Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C for 0.5 h | Reduction of ester intermediates to corresponding alcohols. Reaction quenched carefully with water and NaOH at low temperature to avoid decomposition. The product was isolated after filtration and solvent evaporation. |

| Yield | Reaction Conditions | Experimental Notes |

|---|---|---|

| 70% | Sodium borohydride (NaBH4) in ethanol at 0–20 °C overnight | Reduction of ethyl oxazole-5-carboxylate to oxazol-5-ylmethanol intermediate. Reaction monitored by TLC, followed by acid quench and purification by flash chromatography. |

These intermediates are essential for subsequent halogenation steps to introduce the chloroethyl moiety.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxazole ring formation | Ethyl glyoxalate, tosylmethyl isocyanide, DBU, DCM/toluene, 0–20 °C, 3 h | 54 | Formation of ethyl oxazole-5-carboxylate intermediate |

| Reduction to alcohol | LiAlH4 in THF, 0 °C, 0.5 h | 86 | Reduction of ester to alcohol; careful quench required |

| Alternative reduction | NaBH4 in EtOH, 0–20 °C, overnight | 58–70 | Reduction to oxazol-5-ylmethanol |

| Halogenation (chlorination) | Thionyl chloride or PCl5 (literature inferred) | Not specified | Conversion of hydroxyethyl to chloroethyl substituent |

Research Findings and Considerations

- The reduction steps using LiAlH4 or NaBH4 are critical for preparing intermediates amenable to halogenation.

- Temperature control during quenching and halogenation is essential to avoid side reactions or decomposition.

- The trifluoromethyl group is generally introduced early or maintained during synthetic steps due to its electron-withdrawing nature affecting reactivity.

- Purification is commonly performed by flash chromatography using dichloromethane/methanol mixtures.

- Yields vary depending on reagent choice and reaction conditions but generally range from 54% to 86% for key steps.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via multi-step protocols involving halogenation, coupling, and esterification. For example, iodinated pyrimidine intermediates (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) are reacted with boronic acids under Suzuki-Miyaura conditions to introduce aryl/heteroaryl groups . Key intermediates are characterized using LCMS (e.g., m/z 366 [M+H]⁺) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) . Chloroethyl substituents are introduced via nucleophilic substitution using reagents like 2-(1-chloroethyl) halides, with progress monitored by TLC and purified via column chromatography .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethyl acetate/hexane. Data collection employs Mo-Kα radiation (λ = 0.71073 Å), and structures are solved using direct methods with SHELXS, followed by refinement via SHELXL . For example, triclinic systems (space group P1) with unit cell parameters a = 10.1463 Å, b = 10.5595 Å, and c = 11.5775 Å have been reported for analogous oxazole derivatives . SHELXL is preferred for handling high-resolution data and twinning .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, LCMS) arising from synthetic batches be resolved?

Methodological Answer: Contradictions often stem from residual solvents, stereochemical impurities, or rotamers. For NMR:

- Use 2D experiments (COSY, HSQC) to assign overlapping signals.

- Compare with computational predictions (e.g., DFT-calculated chemical shifts).

For LCMS discrepancies: - Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to resolve co-eluting impurities.

- Validate via high-resolution MS (HRMS) to confirm molecular formulas .

Q. What strategies optimize regioselectivity during the introduction of the 1-chloroethyl group?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors:

- Use bulky bases (e.g., LDA) to direct substitution to less hindered positions.

- Employ directing groups (e.g., pyrimidine nitrogen) to activate specific sites.

- Kinetic vs. thermodynamic conditions: Lower temperatures (−78°C) favor kinetic products, while higher temps (50°C) promote thermodynamic control .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the oxazole ring, reducing electrophilic substitution rates. However, it enhances stability toward hydrolysis. For cross-coupling (e.g., Suzuki):

Q. What analytical methods are critical for assessing hydrolytic stability under physiological conditions?

Methodological Answer:

- HPLC-MS stability assays : Incubate the compound in PBS (pH 7.4) at 37°C, sampling at intervals (0, 24, 48 hours). Monitor degradation via loss of parent peak (m/z 366 → 322 [M+H-CO₂Et]⁺) .

- Kinetic studies : Fit data to first-order decay models to calculate half-life (t₁/₂).

- Structural identification of degradants : Use preparative HPLC to isolate hydrolyzed products (e.g., carboxylic acid derivatives) for SCXRD or NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.